molecular formula C9H16N4O2 B2824280 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1856063-02-9

3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2824280
CAS No.: 1856063-02-9
M. Wt: 212.253
InChI Key: OQOYBFKZPSXRGP-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, an ethyl group, and a methoxyethyl group

Properties

IUPAC Name

5-amino-2-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-13-7(6-8(10)12-13)9(14)11-4-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOYBFKZPSXRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyrazole ring, followed by the introduction of the amino, ethyl, and methoxyethyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrazole ring.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the methoxyethyl group, which may affect its properties and applications.

    3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and biological activity.

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